去甲西立伐他汀O-β-D-葡萄糖醛酸苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The glucuronidation of cerivastatin and its metabolites, including Desmethyl cerivastatin O-b-D-glucuronide, involves several enzymes and pathways. Glucuronidation is a critical phase II metabolic reaction conducted by the UDP glucuronosyltransferase (UGT) family of enzymes. These reactions primarily occur in the liver but can also take place in other tissues, including the intestine, kidney, and brain. The specific mechanisms of cerivastatin glucuronidation reveal insights into its metabolism and the formation of its glucuronide conjugates (Prueksaritanont et al., 2002).

Molecular Structure Analysis

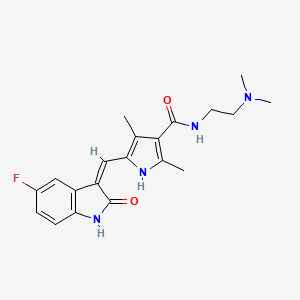

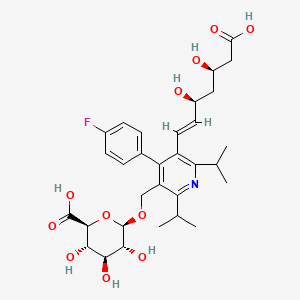

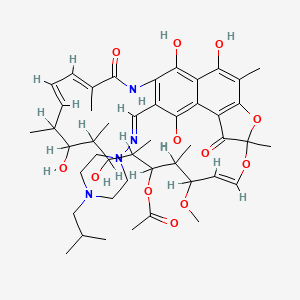

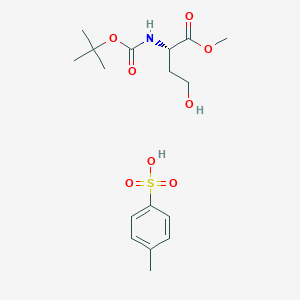

The molecular structure of Desmethyl cerivastatin O-b-D-glucuronide includes a glucuronic acid moiety attached to the cerivastatin molecule. This modification significantly impacts the molecule's polarity and solubility, facilitating its excretion through renal or biliary routes. The structural modification also affects the molecule's interaction with biological targets, potentially altering its pharmacological profile.

Chemical Reactions and Properties

Desmethyl cerivastatin O-b-D-glucuronide, as a glucuronide conjugate, exhibits different chemical properties compared to its parent compound, cerivastatin. The addition of glucuronic acid enhances its water solubility, making it more readily excreted from the body. This property is crucial for the detoxification and elimination of cerivastatin, reducing the risk of accumulation and potential toxicity (Prueksaritanont et al., 2002).

科学研究应用

药效学和药代动力学

他汀类药物,包括西立伐他汀,作为羟甲戊二酰辅酶A (HMG-CoA) 还原酶抑制剂,减少肝脏中的胆固醇合成。这一作用对于控制高胆固醇血症和预防心血管疾病至关重要。西立伐他汀的代谢物,可能包括去甲西立伐他汀O-β-D-葡萄糖醛酸苷,可能通过抑制胆固醇合成或通过其他代谢途径,为药物的降脂作用做出贡献。他汀类药物对血脂的影响各不相同,有些他汀类药物能显著降低低密度脂蛋白 (LDL) 胆固醇,同时对高密度脂蛋白 (HDL) 胆固醇和甘油三酯有适度的改善 (Plosker, Dunn, & Figgitt, 2000; Stein, 1998)。

药物-药物相互作用

西立伐他汀的退出凸显了理解他汀类药物的药物-药物相互作用的重要性,特别是那些可能导致横纹肌溶解等不良反应的相互作用。研究表明,药物-药物相互作用很重要,西立伐他汀的相互作用可能通过其代谢物(包括去甲西立伐他汀O-β-D-葡萄糖醛酸苷)介导 (Shitara & Sugiyama, 2006)。了解他汀类药物代谢物的药代动力学和药效学对于预测和管理这些相互作用至关重要。

作用机制和安全性

他汀类药物有益作用及其安全性特征的潜在机制很复杂,不仅涉及抑制胆固醇合成,还涉及对细胞膜结构、线粒体功能和肌细胞复制的影响。他汀类药物及其代谢物的理化、药代动力学和药效学特性对其治疗作用和潜在不良反应起着作用 (Evans & Rees, 2002)。他汀类药物的药物遗传学和药物基因组学,包括特定基因多态性在调节他汀类药物及其代谢物的作用中的作用,是活跃的研究领域,可以深入了解个体对他汀类药物作用和安全性的易感性 (Kitzmiller et al., 2016)。

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40FNO11/c1-14(2)24-20(10-9-18(34)11-19(35)12-22(36)37)23(16-5-7-17(32)8-6-16)21(25(33-24)15(3)4)13-43-31-28(40)26(38)27(39)29(44-31)30(41)42/h5-10,14-15,18-19,26-29,31,34-35,38-40H,11-13H2,1-4H3,(H,36,37)(H,41,42)/b10-9+/t18-,19-,26+,27+,28-,29+,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMUKCNIVAOAKJ-YKYYUPDGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40FNO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethyl Cerivastatin-O-beta-D-glucuronide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)

![1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B1140630.png)